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molecular formula C2H8O2S B8458052 Dimethylsulfoxide water CAS No. 56955-12-5

Dimethylsulfoxide water

Cat. No. B8458052
M. Wt: 96.15 g/mol
InChI Key: PGXWDLGWMQIXDT-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

Anhydrous magnesium chloride (150 mg, 1.6 mmol) was added to a solution of diethyl malonate (440 mg, 2.76 mmol) and triethylamine (670 mg, 6.5 mmol) in dry toluene (10 ml) at room temperature under inert atmosphere. After stirring for 1 hr, the reaction was cooled to 0° C. and 2-methoxy-5-nitro benzoyl chloride (550 mg, 2.3 mmol) was added. The reaction mixture was allowed to attain room temperature then stirred for 30 min before adding 6N hydrochloric acid (15 ml). The organic layer was separated, washed with water and dried. Concentration under reduced pressure gave a residue to which was added 1:1 DMSO-water (10 ml). The mixture was heated to 140° C. for 2 hr, then cooled to RT and diluted with ethyl acetate (50 ml). The organic layer was washed successively with water, bicarbonate solution, and brine, then dried. Evaporation under reduced pressure gave 1-(2-Methoxy-5-nitro-phenyl)-ethanone (350 mg, 70%) as a solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].[C:4](OCC)(=O)CC(OCC)=O.C(N(CC)CC)C.[CH3:22][O:23][C:24]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][C:25]=1[C:26](Cl)=[O:27].Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C.CS(C)=O.O>[CH3:22][O:23][C:24]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][C:25]=1[C:26](=[O:27])[CH3:4] |f:0.1.2,9.10|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
440 mg
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
670 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
550 mg
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
then stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a residue to which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 140° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
The organic layer was washed successively with water, bicarbonate solution, and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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